molecular formula C20H15N5O2S B11462255 6-Methoxy-2-[3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

6-Methoxy-2-[3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

Cat. No.: B11462255
M. Wt: 389.4 g/mol
InChI Key: LTEHQBBNWJSIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHOXY-2-[3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]QUINOLINE is a complex heterocyclic compound that incorporates multiple functional groups, including methoxy, phenyl, triazolo, thiadiazole, and quinoline moieties. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-2-[3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]QUINOLINE typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 2-chloro-6-methoxyquinoline with 4-methoxyphenylhydrazine to form an intermediate, which is then cyclized with thiocarbonyl compounds to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.

    Reduction: Reduction reactions may target the quinoline and triazolo moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles like amines and thiols are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

6-METHOXY-2-[3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]QUINOLINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to altered cellular functions. For instance, it has been shown to inhibit the activity of phosphodiesterase enzymes, which play a role in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-METHOXY-2-[3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
  • 3-(3-METHOXYPHENYL)-6-(3-AMINO-4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[1,3,4]THIADIAZINE

Uniqueness

Compared to similar compounds, 6-METHOXY-2-[3-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]QUINOLINE exhibits unique structural features that contribute to its distinct pharmacological profile. Its combination of methoxy, phenyl, triazolo, thiadiazole, and quinoline moieties allows for versatile interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C20H15N5O2S

Molecular Weight

389.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-(6-methoxyquinolin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H15N5O2S/c1-26-14-6-3-12(4-7-14)18-22-23-20-25(18)24-19(28-20)17-9-5-13-11-15(27-2)8-10-16(13)21-17/h3-11H,1-2H3

InChI Key

LTEHQBBNWJSIIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=NC5=C(C=C4)C=C(C=C5)OC

Origin of Product

United States

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